4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine
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Overview
Description
4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the thiazole ring or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: They can act as inhibitors for enzymes like kinases and proteases.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases like cancer, inflammation, and infections.
Industry
Agriculture: Thiazole compounds can be used in the development of pesticides and herbicides.
Dyes and Pigments: They are also used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine: can be compared with other thiazole derivatives like:
Uniqueness
- Substitution Pattern : The specific substitution pattern on the phenyl and pyridine rings can significantly affect the compound’s biological activity and chemical reactivity.
- Biological Activity : Differences in the position of substituents can lead to variations in the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-11-6-7-14(21-2)12(9-11)13-10-22-16(18-13)19-15-5-3-4-8-17-15/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROOMXNJIGNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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